Methyl (3R)-3-aminohexanoate
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Overview
Description
Methyl (3R)-3-aminohexanoate is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of an amino group (-NH2) and an ester group (-COOCH3) attached to a hexane backbone. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3R)-3-aminohexanoate can be synthesized through the esterification of (3R)-3-aminohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted derivatization is another method that has been employed for the rapid and efficient preparation of fatty acid methyl esters .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-aminohexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used under basic conditions to form amides or sulfonamides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Methyl (3R)-3-aminohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-aminohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-aminopentanoate
- Methyl (3R)-3-aminoheptanoate
- Ethyl (3R)-3-aminohexanoate
Uniqueness
Methyl (3R)-3-aminohexanoate is unique due to its specific chain length and the presence of both an amino and ester group, which confer distinct reactivity and biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis, as well as a potential therapeutic agent in medicine. Further research into its properties and applications will continue to expand its utility in science and industry.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl (3R)-3-aminohexanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-4-6(8)5-7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI Key |
UEOPHSISSQTFHC-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)OC)N |
Canonical SMILES |
CCCC(CC(=O)OC)N |
Origin of Product |
United States |
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